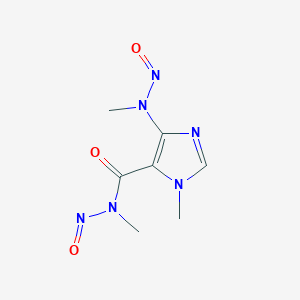

Dinitrosocaffeidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dinitrosocaffeidine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N6O3 and its molecular weight is 226.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Carcinogenicity Studies

- DNC has been extensively studied for its carcinogenic potential. Research indicates that chronic exposure to DNC can lead to various malignant tumors, particularly in the gastrointestinal tract. In a study involving BD-IX rats, DNC was shown to induce squamous cell carcinoma in the forestomach with a high incidence rate, demonstrating its potent carcinogenic effects .

-

Mutagenicity Testing

- DNC exhibits significant mutagenic properties both in vitro and in vivo. The compound has been tested using the Ames test, which evaluates mutagenicity based on bacterial reverse mutation. Findings suggest that DNC is highly mutagenic, reinforcing concerns about its safety in food products and environmental exposure .

-

Toxicological Assessments

- Toxicological studies have highlighted the acute toxicity of DNC, with an LD50 value estimated at approximately 230 mg/kg body weight. Symptoms of toxicity observed include lung edema and gastrointestinal hemorrhages within days of exposure . These findings underscore the importance of assessing DNC's safety profile in various applications.

Case Study 1: Tumor Induction in Animal Models

A pivotal study investigated the effects of chronic oral administration of DNC in BD-IX rats over an extended period. The results showed a 100% incidence of squamous cell carcinoma in treated animals, with tumors primarily localized to the forestomach. Histological analysis confirmed the malignancy and organ-specificity of tumor development .

| Study Parameter | Findings |

|---|---|

| Animal Model | BD-IX Rats |

| Dose Administered | Varying doses (exact values not specified) |

| Tumor Type | Squamous cell carcinoma |

| Incidence Rate | 100% |

| Observed Symptoms | Lung edema, gastrointestinal hemorrhages |

Case Study 2: Environmental Impact Assessment

Research conducted in regions with high incidences of gastrointestinal cancers (e.g., Kashmir) has linked dietary nitrosamines, including DNC, to increased cancer risk. The consumption patterns of caffeinated beverages were analyzed alongside cancer statistics, revealing a correlation between high nitrosamine levels and cancer prevalence .

Análisis De Reacciones Químicas

Stability and Decomposition

DNC’s stability is influenced by its nitroso groups:

-

The nitrosoamide group (–N–NO) is more reactive than the nitrosamine group, leading to partial decomposition under acidic conditions .

-

Thermal decomposition occurs above 165°C, producing nitrogen oxides and imidazole derivatives .

Biochemical Reactivity and Mutagenicity

DNC demonstrates potent direct and metabolic activation-dependent mutagenicity:

Mutagenicity in S. typhimurium Strains

| Strain | Activation | Result (Revertants/µmol) | Mechanism |

|---|---|---|---|

| TA100 | None | 1,200 ± 150 | DNA alkylation via NO release |

| TA100 | S9 | 2,800 ± 300 | Enhanced metabolic activation |

| TA102 | None | 950 ± 100 | Oxidative DNA damage |

DNC induces DNA single-strand breaks (SSBs) in rat hepatocytes at concentrations >0.1 µM, with 70–78% alkali-labile sites observed .

Carcinogenic Pathways

Chronic oral administration in BD-IX rats revealed organ-specific carcinogenicity:

-

DNC : Causes squamous cell carcinoma in the forestomach (100% incidence at 25 mg/kg), with metastasis to the peritoneum .

-

Mechanism: Nitrosamide-mediated DNA adduct formation and ROS generation via cytochrome P450 metabolism .

Comparative Reactivity with MNC

| Property | DNC | MNC |

|---|---|---|

| Mutagenicity | Direct + S9-activated | Non-mutagenic |

| Carcinogenicity | Forestomach tumors | Nasal cavity tumors |

| LD₅₀ (rats) | 230 mg/kg | 1,300 mg/kg |

Analytical Characterization

Environmental and Metabolic Fate

Propiedades

Número CAS |

145438-97-7 |

|---|---|

Fórmula molecular |

C7H10N6O3 |

Peso molecular |

226.19 g/mol |

Nombre IUPAC |

N,3-dimethyl-5-[methyl(nitroso)amino]-N-nitrosoimidazole-4-carboxamide |

InChI |

InChI=1S/C7H10N6O3/c1-11-4-8-6(12(2)9-15)5(11)7(14)13(3)10-16/h4H,1-3H3 |

Clave InChI |

GMZOUDFUPHOZBW-UHFFFAOYSA-N |

SMILES |

CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |

SMILES canónico |

CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |

Key on ui other cas no. |

145438-97-7 |

Sinónimos |

dinitrosocaffeidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.